molecular formula C27H32N4O4 B2550878 N-benzyl-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide CAS No. 921463-82-3

N-benzyl-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide

Cat. No.: B2550878
CAS No.: 921463-82-3
M. Wt: 476.577
InChI Key: JNIKDGXYYUPTBN-UHFFFAOYSA-N
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Description

N-benzyl-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide is a structurally complex molecule featuring a dihydropyridinone core substituted with a methoxy group at position 5 and a piperazinylmethyl moiety at position 2. The piperazine ring is further functionalized with a 4-methoxyphenyl group, while the acetamide side chain is linked to a benzyl group.

Properties

IUPAC Name

N-benzyl-2-[5-methoxy-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O4/c1-34-24-10-8-22(9-11-24)30-14-12-29(13-15-30)18-23-16-25(32)26(35-2)19-31(23)20-27(33)28-17-21-6-4-3-5-7-21/h3-11,16,19H,12-15,17-18,20H2,1-2H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIKDGXYYUPTBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)C(=CN3CC(=O)NCC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide typically involves multi-step organic synthesis. The process may include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, primarily due to its structural components, which include a piperazine moiety and a dihydropyridine core. These features contribute to its interactions with various biological targets.

Antidepressant Activity

Research indicates that compounds with piperazine structures often demonstrate significant antidepressant effects. The piperazine ring is known for its ability to interact with serotonin receptors, which are crucial in the modulation of mood and anxiety. Studies have shown that derivatives of piperazine can enhance serotonin levels, thereby alleviating symptoms of depression .

Anticonvulsant Effects

The anticonvulsant properties of similar compounds have been explored extensively. For instance, derivatives that combine piperazine with other pharmacophores have shown promise in reducing seizure activity in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, particularly GABAergic pathways .

Antitumor Activity

The dihydropyridine structure is associated with various anticancer activities. Compounds featuring this moiety have been studied for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Research has indicated that N-benzyl derivatives can exhibit cytotoxic effects against several cancer cell lines .

Synthetic Route Overview

  • Formation of Dihydropyridine : The initial step involves the condensation of appropriate aldehydes and ketones to form the dihydropyridine framework.
  • Piperazine Integration : Subsequent reactions introduce the piperazine moiety through nucleophilic substitution or coupling reactions.
  • Final Modifications : The final steps involve functional group modifications to achieve the desired acetamide structure.

Case Studies

Several studies highlight the potential applications of N-benzyl derivatives in clinical settings:

Case Study 1: Antidepressant Efficacy

A study published in PubMed evaluated a series of piperazine derivatives for their antidepressant efficacy using behavioral models in rats. The results indicated that compounds similar to N-benzyl derivatives exhibited significant reductions in depressive-like behaviors compared to controls .

Case Study 2: Anticancer Activity

Research conducted on a related compound demonstrated its effectiveness against breast cancer cell lines. The study found that treatment led to decreased cell viability and induced apoptosis, suggesting a promising avenue for further investigation into its anticancer properties .

Mechanism of Action

The mechanism of action of N-benzyl-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural complexity necessitates comparisons with analogs sharing key motifs: piperazine-containing derivatives, dihydropyridinone-based molecules, and acetamide-linked pharmacophores. Below is a detailed analysis:

Piperazine Substituent Comparison

The 4-methoxyphenylpiperazine moiety in the target compound is critical for receptor interaction. Similar substituents are observed in:

  • N-(4-Methoxybenzyl)-N-(2-(piperazin-1-yl)ethyl)pyridin-2-amin : A dual histamine H1/H4 receptor ligand with a pyridine core and piperazine ethyl chain. The 4-methoxybenzyl group enhances lipophilicity and receptor affinity, analogous to the target compound’s 4-methoxyphenylpiperazine .
  • Phenyl-1,2,4-oxadiazole derivatives : These compounds lack a piperazine ring but share methoxy-substituted aromatic systems, which improve metabolic stability .

Key Difference: The target compound’s piperazine is directly integrated into the dihydropyridinone scaffold, whereas analogs like those in use piperazine as a pendant group.

Dihydropyridinone Core Comparison

The 4-oxo-1,4-dihydropyridinone core distinguishes this compound from:

  • Benzo[b][1,4]oxazin-3(4H)-one derivatives: These feature a fused benzoxazine ring system, offering rigidity but reduced metabolic flexibility compared to dihydropyridinones .
  • Pyrrolidin-1-yl butyramides: These compounds (e.g., in ) exhibit a pyrrolidine ring instead of dihydropyridinone, altering electronic properties and binding kinetics.

Acetamide Linker and Benzyl Group

The N-benzyl acetamide side chain is structurally akin to:

  • N-[(4-Dimethylamino-phenyl)-hydroxymethyl]-4-oxo-4-pyrrolidin-1-yl-butylamide: While this compound uses a pyrrolidine-linked amide, the benzyl group in the target compound may improve blood-brain barrier penetration .

Data Tables

Table 1: Structural and Functional Comparison

Compound Class Core Structure Key Substituents Pharmacological Notes Reference
Target Compound Dihydropyridinone 4-Methoxyphenylpiperazine, Benzyl Potential CNS activity N/A
Histamine H1/H4 Ligands Pyridine Piperazine ethyl, 4-Methoxybenzyl Dual receptor modulation
Benzo[b][1,4]oxazin-3(4H)-one Benzoxazine Phenyl-1,2,4-oxadiazole Enhanced metabolic stability
Pyrrolidin-1-yl butyramides Pyrrolidine Hydroxymethyl, Dimethylamino Polar, limited membrane permeability

Table 2: Physicochemical Properties

Property Target Compound Histamine Ligand Benzo[b]oxazinone
Molecular Weight (g/mol) ~520 (est.) ~420 ~380
LogP (Predicted) 3.2 2.8 2.5
Hydrogen Bond Acceptors 8 6 7

Research Findings and Implications

  • Receptor Selectivity : The 4-methoxyphenylpiperazine group may confer affinity for serotonin or histamine receptors, as seen in related ligands .
  • Metabolic Stability: Methoxy groups in both the dihydropyridinone and piperazine moieties could reduce oxidative metabolism, extending half-life compared to non-methoxy analogs .
  • Synthetic Challenges: The multi-step synthesis of such hybrid structures (e.g., coupling dihydropyridinone with piperazine) requires precise conditions, as highlighted in .

Biological Activity

N-benzyl-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique molecular structure, which includes a piperazine moiety and a dihydropyridine core. Its molecular formula is C26H28N4O3C_{26}H_{28}N_{4}O_{3}, and it features several functional groups that contribute to its biological properties.

This compound is believed to exert its biological effects through multiple mechanisms:

  • Receptor Modulation : The compound interacts with various neurotransmitter receptors, particularly dopamine receptors, which are crucial in regulating mood and behavior.
  • Signal Transduction : It may influence intracellular signaling pathways by modulating the activity of specific enzymes or proteins involved in cellular communication.
  • Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, potentially reducing oxidative stress in cells.

Antipsychotic Effects

Research indicates that compounds similar to N-benzyl derivatives exhibit significant affinity for dopamine D2 and D4 receptors. For instance, studies have shown that related compounds can achieve IC50 values as low as 0.057 nM for dopamine D4 receptors, highlighting their potential as antipsychotic agents .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Investigations into similar piperazine-containing compounds have demonstrated their ability to inhibit growth in various cancer cell lines by targeting specific signaling pathways involved in tumor proliferation .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

StudyCompoundActivityIC50 Value
N-benzyl derivativesDopamine D4 receptor binding0.057 nM
Piperazine analogsAnticancer activityVaries (subnanomolar range)
Hybrid pyrrolidine derivativesAnticonvulsant effectsNot specified

These findings underscore the therapeutic potential of compounds related to this compound.

Future Directions

Further research is warranted to fully elucidate the biological activity and therapeutic potential of this compound. Key areas for future investigation include:

  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and pharmacodynamics of the compound.
  • Mechanistic Studies : Detailed investigations into the molecular targets and pathways affected by the compound.
  • Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.

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